molecular formula C8H10ClNO2S B1291050 Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate CAS No. 934570-60-2

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate

Cat. No. B1291050
Key on ui cas rn: 934570-60-2
M. Wt: 219.69 g/mol
InChI Key: SQZXVWDARSIXTM-UHFFFAOYSA-N
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Patent
US09409895B2

Procedure details

To a solution of tert-butyl 2-chlorothiazole-5-carboxylate (100 mg, 0.455 mmol) in MeCN (880 μl) and MeOH (880 ul) was added 5.4M NaOMe in MeOH (337 μl, 1.821 mmol) followed by 2M NaOH (881 μl, 1.762 mmol). The reaction mixture was heated to 80° C. overnight and, after cooling to RT, the mixture was evaporated under reduced pressure. The residue was acidified with a minimal volume of 6M aqueous hydrochloric acid. The resulting precipitate was filtered, washed with water and dried in a high vacuum oven overnight to afford the title compound;
Quantity
100 mg
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
880 μL
Type
solvent
Reaction Step One
Name
Quantity
880 μL
Type
solvent
Reaction Step One
Name
Quantity
337 μL
Type
solvent
Reaction Step One
Name
Quantity
881 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]([C:7]([O:9]C(C)(C)C)=[O:8])=[CH:5][N:6]=1.[CH3:14][O-:15].[Na+].[OH-].[Na+]>CC#N.CO>[CH3:14][O:15][C:2]1[S:3][C:4]([C:7]([OH:9])=[O:8])=[CH:5][N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC=1SC(=CN1)C(=O)OC(C)(C)C
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
880 μL
Type
solvent
Smiles
CC#N
Name
Quantity
880 μL
Type
solvent
Smiles
CO
Name
Quantity
337 μL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
881 μL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling to RT
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a high vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC=1SC(=CN1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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